Secnidazole-d6
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Overview
Description
Synthesis Analysis
Secnidazole has been synthesized through various methods. For instance, a series of 10 carbamates derivatives based on two common antiprotozoal drugs: metronidazole and secnidazole were prepared . In another study, four new Secnidazole metal complexes were synthesized through the reaction of Secnidazole drug with AuCl3, PtCl2, PdCl2, AgNO3 salts .Molecular Structure Analysis
Secnidazole has a molecular formula of C7H11N3O3 . The spectroscopic results confirm that Secnidazole drug acts as a bidentate ligand, coordinated to the metal ion with N3 of the imidazole ring and oxygen atom of OH group .Chemical Reactions Analysis
Secnidazole has been involved in various chemical reactions. For instance, it has been used in the synthesis of carbamates derivatives and metal complexes . More detailed information about the chemical reactions involving Secnidazole-d6 can be found in the referenced papers .Physical And Chemical Properties Analysis
Secnidazole has a molecular formula of C7H11N3O3 . More detailed information about the physical and chemical properties of Secnidazole-d6 can be found in the referenced papers .Scientific Research Applications
Bioavailability of Oral Formulations : A study showed that two oral formulations of secnidazole are bioequivalent in terms of absorption rate and extent, making it effective in clinical use (Montovani et al., 2009).
Molecular Structure and Vibrational Spectroscopy : Secnidazole's molecular structure has been analyzed using density functional theory, providing insights into its stability and efficacy in treating amoebiasis, giardiasis, trichomoniasis, and bacterial vaginosis (Mishra et al., 2009).
Treatment of Protozoal Infections and Bacterial Vaginosis : Secnidazole demonstrates effective antimicrobial activity and has a longer terminal elimination half-life, making it suitable for single-dose therapy in treating various infections (Gillis & Wiseman, 1996).
Quantification in Tablets by FTIR : An innovative analytical method using Fourier-transform infrared spectroscopy (FTIR) has been developed for quantifying secnidazole in tablet form, enhancing quality control in pharmaceutical production (Lima et al., 2018).
Next-Generation Antimicrobial Agent : Recent studies confirm secnidazole's efficacy in single-dose regimens for treating bacterial vaginosis, highlighting its prolonged half-life and enhanced systemic exposure (Nyirjesy & Schwebke, 2018).
Enantioselective Pharmacokinetic Study : Research on secnidazole enantiomers in rats revealed that its pharmacokinetic properties are not stereoselective, providing important information for clinical dosing and efficacy (Du et al., 2014).
Susceptibility of Bacterial Vaginosis-Associated Bacteria : Secnidazole shows similar in vitro activity against BV-associated microorganisms compared to other 5-nitroimidazoles, making it a suitable alternative for treatment (Petrina et al., 2017).
Pharmacological Action and Clinical Application : A comprehensive review of secnidazole's mechanism of action, pharmacokinetics, and clinical applications, showing its effectiveness in treating amoebiasis, giardiasis, and other infections (Zhang Li, 2002).
Improved Drug Delivery Systems : Studies have shown that gold nanoparticles can be used to deliver secnidazole more effectively, enhancing its efficacy at lower concentrations and reducing side effects (Khan et al., 2015).
Development and Validation of Analytical Methods : Various analytical methods, including UV spectrophotometry, have been developed and validated for estimating secnidazole in pharmaceutical forms, aiding in quality control and ensuring efficacy (Marcílio et al., 2017).
Treatment of Dientamoeba fragilis : Secnidazole has been shown to be highly effective in treating Dientamoeba fragilis infections, suggesting its role in managing neglected diarrheal diseases (Girginkardesler et al., 2003).
properties
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUUQMTUIKBP-KUMAEYKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Secnidazole-d6 |
Citations
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